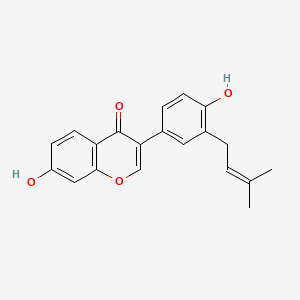

Neobavaisoflavone

Description

Neobavaisoflavone has been reported in Lespedeza cyrtobotrya, Erythrina sigmoidea, and other organisms with data available.

isolated from Psoralea corylifolia; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGPEBYHGIUFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415769 | |

| Record name | Neobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41060-15-5 | |

| Record name | Neobavaisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Neobavaisoflavone from Psoralea corylifolia: A Technical Guide for Researchers

An in-depth exploration of the methodologies for the extraction, purification, and characterization of neobavaisoflavone, a promising bioactive isoflavone from the seeds of Psoralea corylifolia. This guide provides detailed experimental protocols, quantitative data, and insights into the compound's biological signaling pathways.

Neobavaisoflavone, a significant isoflavone constituent of Psoralea corylifolia (Fabaceae), has garnered considerable interest within the scientific community for its diverse pharmacological activities.[1] This technical guide offers a comprehensive overview of the isolation and purification of neobavaisoflavone, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are synthesized from various scientific studies to provide a cohesive and practical workflow.

Extraction of Neobavaisoflavone from Psoralea corylifolia Seeds

The initial step in isolating neobavaisoflavone involves the efficient extraction of the compound from the dried seeds of Psoralea corylifolia. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.

Experimental Protocol: Ultrasonic-Assisted Solvent Extraction

This protocol is favored for its efficiency and reduced extraction time.

-

Sample Preparation: Dried seeds of Psoralea corylifolia are ground into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Selection: 70% ethanol or 100% methanol are commonly used solvents for the extraction of neobavaisoflavone and other flavonoids from Psoralea corylifolia.[2][3]

-

Extraction Procedure:

-

The powdered seeds are suspended in the chosen solvent (e.g., a solid-to-liquid ratio of 1:10 w/v).

-

The mixture is subjected to ultrasonication for approximately 30 minutes at a controlled temperature.[3]

-

The extract is then filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Purification of Neobavaisoflavone

The crude extract contains a complex mixture of phytochemicals. Therefore, a multi-step purification process is necessary to isolate neobavaisoflavone with high purity. This typically involves column chromatography using different stationary phases.

Experimental Protocol: Multi-Step Column Chromatography

-

Step 1: Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate is employed. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.

-

Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the gradient mobile phase, and fractions are collected.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing neobavaisoflavone.

-

-

Step 2: Polyamide Column Chromatography:

-

Stationary Phase: Polyamide resin.

-

Procedure: Fractions enriched with neobavaisoflavone from the silica gel column are pooled, concentrated, and subjected to polyamide column chromatography for further purification.[4]

-

-

Step 3: Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol is a common eluent for separating flavonoids on Sephadex LH-20.

-

Procedure: This step is effective for removing smaller molecules and pigments, yielding a more purified neobavaisoflavone fraction.

-

Quantitative Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of neobavaisoflavone. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for structural elucidation and confirmation.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like trifluoroacetic acid) is a common mobile phase system.

-

Detection: UV detection at approximately 225 nm is suitable for neobavaisoflavone.

-

Quantification: The concentration of neobavaisoflavone in a sample is determined by comparing its peak area to a calibration curve generated from a certified reference standard.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of neobavaisoflavone.

| Parameter | Value | Reference |

| HPLC Column | WondaSil® C18 (150.0 mm×4.6 mm, 5 μm) | |

| Mobile Phase | Acetonitrile and 0.05% trifluoroacetic acid in water (gradient) | |

| Flow Rate | 1.0 ml/min | |

| Detection Wavelength | 254 nm | |

| Column Temperature | 30℃ | |

| Injection Volume | 20 μl | |

| Linear Range | 0.75-12.00 μg/ml | |

| Regression Equation | A = 79375C - 9063.7 | |

| Correlation Coefficient (R²) | 0.999 | |

| Average Recovery | 97.51% | |

| Relative Standard Deviation (RSD) | 1.21% (n=6) | |

| Table 1: HPLC Method Parameters for Neobavaisoflavone Quantification. |

| Component | Amount (mg/g of 70% ethanol extract) |

| Psoralen | 1.05 ± 0.02 |

| Angelicin | 0.74 ± 0.01 |

| Neobavaisoflavone | 1.33 ± 0.01 |

| Psoralidin | 1.88 ± 0.01 |

| Isobavachalcone | 2.53 ± 0.01 |

| Bavachinin | 1.41 ± 0.01 |

| Bakuchiol | 11.71 ± 0.05 |

| Table 2: Content of Major Phytochemicals in a 70% Ethanol Extract of Psoralea corylifolia Seeds. |

Spectroscopic Data for Neobavaisoflavone

| Technique | Key Data |

| Mass Spectrometry (MS) | [M-H]⁻ ion at m/z 321.11; [M+H]⁺ ion at m/z 323.13. |

| ¹³C NMR (indicative signals) | Data available in spectral databases. |

| ¹H NMR (indicative signals) | Data available in spectral databases. |

| Table 3: Spectroscopic Data for Structural Confirmation of Neobavaisoflavone. |

Experimental and Biological Signaling Pathway Visualizations

Experimental Workflow for Neobavaisoflavone Isolation

Caption: Workflow for the isolation and analysis of neobavaisoflavone.

Signaling Pathways Modulated by Neobavaisoflavone

Neobavaisoflavone has been shown to exert its biological effects by modulating several key signaling pathways.

-

Anti-inflammatory Effects: Neobavaisoflavone can suppress the activation of NF-κB and MAPKs (JNK, p38, and ERK) signaling pathways, which are crucial in the inflammatory response. This leads to a reduction in the production of pro-inflammatory mediators.

Caption: Neobavaisoflavone's anti-inflammatory mechanism.

-

Anti-melanogenesis Effects: In the context of skin pigmentation, neobavaisoflavone has been found to inhibit melanogenesis by regulating the Akt/GSK-3β and MEK/ERK pathways.

Caption: Neobavaisoflavone's role in melanogenesis regulation.

This technical guide provides a foundational framework for the successful isolation and characterization of neobavaisoflavone from Psoralea corylifolia. The detailed protocols and quantitative data presented herein are intended to support further research and development of this promising natural product.

References

- 1. Neobavaisoflavone inhibits allergic inflammatory responses by suppressing mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of neobavaisoflavone in <i>Psoralea corylifolia L.</i> by HPLC [zhqkyx.net]

- 4. [Isolation and structure identification of a new isoflavone from Psoralea corylifolias] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Neobavaisoflavone: A Technical Guide

Neobavaisoflavone, a prenylated isoflavone primarily isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of neobavaisoflavone, with a focus on its anti-inflammatory, anticancer, antioxidant, anti-melanogenic, and antibacterial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anti-inflammatory Activity

Neobavaisoflavone has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown its ability to inhibit the production of pro-inflammatory mediators in various cell models.

Quantitative Data for Anti-inflammatory Activity of Neobavaisoflavone

| Cell Line | Stimulant | Neobavaisoflavone Concentration | Effect | Reference |

| RAW264.7 | LPS (62.5 ng/ml) | 0.01, 0.1, 1 µM | Significant inhibition of NO and ROS production. | |

| RAW264.7 | LPS (62.5 ng/ml) | 0.01, 0.1, 1 µM | Significant decrease in IL-6, IL-1β, and TNF-α release and protein levels. | |

| RAW264.7 | LPS + IFN-γ or PMA | Not specified | Significant inhibition of ROS, RNS, IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α production. | |

| BMMCs | IgE/Ag | Not specified | Suppression of leukotriene C4 and prostaglandin D2 production. |

Signaling Pathways in Anti-inflammatory Action

Neobavaisoflavone exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, neobavaisoflavone inhibits the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB, which prevents the translocation of p65 into the nucleus. It also down-regulates the activation of MAPKs, including JNK, p38, and ERK.

Anticancer Activity

Neobavaisoflavone exhibits promising anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation and migration. It has been shown to be effective against several cancer cell lines.

Quantitative Data for Anticancer Activity of Neobavaisoflavone

| Cell Line | Treatment | Effect | Reference |

| LNCaP (Prostate Cancer) | 50 µM Neobavaisoflavone + 100 ng/ml TRAIL | Increased apoptotic cells to 77.5±0.5%. | |

| PC-9, H460, A549 (NSCLC) | Dose-dependent | Decreased cell viability and migration, induced apoptosis. | |

| U-87 MG (Glioblastoma) | Dose-dependent | Decreased cell viability. | |

| SW1783 (Anaplastic Astrocytoma) | Combination with etoposide | Enhanced apoptosis. |

Signaling Pathways in Anticancer Action

A key mechanism of neobavaisoflavone's anticancer activity is the inhibition of the STAT3 signaling pathway. In non-small-cell lung cancer (NSCLC) cells, neobavaisoflavone downregulates the levels of phosphorylated STAT3 (P-STAT3) and its downstream targets. This leads to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL2, ultimately inducing apoptosis.

Antioxidant and Antinitrosant Activity

Neobavaisoflavone is recognized as a potent antioxidant, capable of scavenging free radicals. Computational studies have indicated that it is an excellent scavenger of hydroperoxyl radicals (HOO•) and nitrogen dioxide (NO2) in aqueous environments, primarily through the sequential proton loss electron transfer (SPLET) mechanism. In lipid media, it acts as a moderate scavenger via the formal hydrogen transfer (FHT) mechanism. Its antioxidant activity is also linked to the activation of the Nrf2 pathway.

Anti-Melanogenic Activity

Neobavaisoflavone has been shown to inhibit melanogenesis, suggesting its potential as a skin-whitening agent. It reduces melanin synthesis and tyrosinase activity in B16F10 melanoma cells.

Quantitative Data for Anti-Melanogenic Activity of Neobavaisoflavone

| Cell Line | Stimulant | Neobavaisoflavone Concentration | Effect | Reference |

| B16F10 | α-MSH (100 nM) | 10, 25, 50 µM | Inhibition of MITF expression by 19.7%, 28.3%, and 47% respectively. | |

| B16F10 | α-MSH (100 nM) | 25, 50 µM | Inhibition of TRP-1 expression by 12% and 15.1% respectively. | |

| B16F10 | α-MSH (100 nM) | 25, 50 µM | Inhibition of tyrosinase expression by 20.8% and 23.9% respectively. |

Signaling Pathways in Anti-Melanogenic Action

The anti-melanogenic effects of neobavaisoflavone are mediated through the regulation of the Akt/GSK-3β and MEK/ERK signaling pathways. Neobavaisoflavone induces the phosphorylation of GSK-3β and ERK, which in turn leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. This results in the downregulation of melanogenic enzymes such as tyrosinase and TRP-1.

Antibacterial Activity

Neobavaisoflavone has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. It is effective against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data for Antibacterial Activity of Neobavaisoflavone

| Bacteria | Neobavaisoflavone Concentration | Effect | Reference |

| Staphylococcus aureus (MSSA & MRSA) | 25 µM | Strong inhibition of biofilm formation and α-toxin activity. | |

| Gram-positive bacteria | 0.009–0.073 mM (MIC range for various flavonoids) | Significant antibacterial activity. |

The antibacterial mechanism of flavonoids like neobavaisoflavone can involve the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. For neobavaisoflavone specifically, the WalK protein has been identified as a potential target in S. aureus.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of neobavaisoflavone on various cell lines.

-

Cell Seeding: Plate cells (e.g., LNCaP, PC-9, H460, A549, U-87 MG) in 96-well plates at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of neobavaisoflavone and/or other compounds (e.g., TRAIL, etoposide) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, Bcl-2, Bax, p-p65, p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with neobavaisoflavone as required.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Inflammatory Cytokines (ELISA)

This assay is used to quantify the concentration of cytokines in cell culture supernatants.

-

Sample Collection: Collect the culture medium from treated and control cells.

-

ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay according to the manufacturer's instructions for the specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Measurement: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Conclusion

Neobavaisoflavone is a promising natural compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and STAT3, underscores its therapeutic potential for a range of diseases, from inflammatory conditions and cancer to skin hyperpigmentation and bacterial infections. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development of neobavaisoflavone as a novel therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these preclinical findings into clinical applications.

References

- 1. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Inflammatory Mediators by Neobavaisoflavone in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neobavaisoflavone | C20H18O4 | CID 5320053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Neobavaisoflavone chemical structure and properties

Neobavaisoflavone, a prenylated isoflavone primarily isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and the underlying molecular mechanisms, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Neobavaisoflavone is classified as a member of the 7-hydroxyisoflavones. Its structure is characterized by a 7-hydroxyisoflavone core with an additional hydroxyl group at the 4' position and a prenyl group at the 3' position.[1]

Table 1: Physicochemical Properties of Neobavaisoflavone

| Property | Value | Source |

| Molecular Formula | C20H18O4 | [2][3][4] |

| Molecular Weight | 322.35 g/mol | [2] |

| CAS Number | 41060-15-5 | |

| Appearance | White to yellow powder | |

| Solubility | Soluble in DMSO (≥ 31 mg/mL), DMF (20 mg/mL), and Ethanol (1 mg/mL). Sparingly soluble in a DMF:PBS (pH 7.2) (1:4) solution (0.1 mg/mL). | |

| UV max | 249 nm |

Biological Activities and Mechanisms of Action

Neobavaisoflavone exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-melanogenic, neuroprotective, and osteogenic effects. These activities are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Neobavaisoflavone has demonstrated potent anti-inflammatory effects by suppressing the activation of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, neobavaisoflavone significantly inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

// Nodes LPS [label="LPS", fillcolor="#EA4335"]; NBIF [label="Neobavaisoflavone", fillcolor="#34A853"]; MAPK [label="MAPK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB p65\nNuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, IL-1β, TNF-α)", fillcolor="#EA4335"]; Inflammation [label="Inflammatory Response", fillcolor="#EA4335"];

// Edges LPS -> MAPK [label="Activates"]; LPS -> NFkB [label="Activates"]; NBIF -> MAPK [arrowhead=tee, color="#34A853", style=dashed, label="Inhibits"]; NBIF -> NFkB [arrowhead=tee, color="#34A853", style=dashed, label="Inhibits"]; MAPK -> Cytokines [label="Induces"]; NFkB -> Cytokines [label="Induces"]; Cytokines -> Inflammation; } caption { label = "Neobavaisoflavone's inhibition of inflammatory pathways."; fontname = "Arial"; fontsize = 10; }

Anti-melanogenic Activity

Neobavaisoflavone has been shown to inhibit melanogenesis, the process of melanin production. In B16F10 melanoma cells, it reduces melanin synthesis and tyrosinase activity. The mechanism involves the regulation of the Akt/GSK-3β and MEK/ERK signaling pathways. Neobavaisoflavone promotes the phosphorylation and activation of proteins that inhibit melanogenesis, such as GSK3β and ERK.

// Nodes alphaMSH [label="α-MSH", fillcolor="#EA4335"]; NBIF [label="Neobavaisoflavone", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; MITF [label="MITF Expression", fillcolor="#4285F4"]; Tyrosinase [label="Tyrosinase, TRP-1\nExpression", fillcolor="#4285F4"]; Melanin [label="Melanin Synthesis", fillcolor="#202124"];

// Edges alphaMSH -> MITF [label="Stimulates"]; NBIF -> Akt [arrowhead=normal, color="#34A853", style=dashed, label="Activates"]; NBIF -> MEK [arrowhead=normal, color="#34A853", style=dashed, label="Activates"]; Akt -> GSK3b [arrowhead=normal, label="Phosphorylates"]; MEK -> ERK [arrowhead=normal, label="Phosphorylates"]; GSK3b -> MITF [arrowhead=tee, label="Inhibits"]; ERK -> MITF [arrowhead=tee, label="Inhibits"]; MITF -> Tyrosinase; Tyrosinase -> Melanin; } caption { label = "Neobavaisoflavone's regulation of melanogenesis pathways."; fontname = "Arial"; fontsize = 10; }

Anti-cancer Activity

Neobavaisoflavone exhibits anti-cancer properties in various cancer cell lines. It can induce apoptosis and has been shown to sensitize TRAIL-resistant prostate cancer cells to TRAIL-mediated apoptosis. In human U373MG glioma cells, co-treatment with TRAIL and neobavaisoflavone leads to the upregulation of DR5 expression and activation of caspases 3, 8, and 9. It also inhibits the proliferation of prostate cancer cells in a dose-dependent manner. Furthermore, neobavaisoflavone has been observed to decrease the viability of U-87 MG glioblastoma cells.

Other Biological Activities

-

Inhibition of DNA Polymerase and Platelet Aggregation: Neobavaisoflavone has been reported to inhibit DNA polymerase and platelet aggregation.

-

Neuroprotection: It has shown neuroprotective effects by ameliorating memory deficits and brain damage in an Alzheimer's disease mouse model through the regulation of SIRT1.

-

Osteoclastogenesis Inhibition: Neobavaisoflavone inhibits RANKL-mediated osteoclastogenesis by disrupting the interaction of RANK with TRAF6 and c-Src, and subsequently inactivating the NF-κB, MAPKs, and Akt signaling pathways.

-

Antioxidant and Antinitrosant Activity: Computational studies suggest that neobavaisoflavone is a potent scavenger of hydroperoxyl and nitrogen dioxide radicals, indicating strong antioxidant and antinitrosant capacities.

-

Antibacterial Activity: It displays antibiotic activity against multi-drug resistant Gram-negative bacteria.

Experimental Protocols

Extraction of Neobavaisoflavone from Psoralea corylifolia

A common method for extracting neobavaisoflavone and other flavonoids from the seeds of Psoralea corylifolia is ultrasonic-assisted extraction (UAE) with ethanol.

Protocol:

-

Sample Preparation: 10 g of powdered Psoralea corylifolia seeds are placed in a 250 mL flask.

-

Solvent Addition: 150 mL of 70% ethanol is added to the flask (solid-to-liquid ratio of 1:15 g/mL).

-

Ultrasonication: The flask is placed in an ultrasonic bath at a power of 400 W and a temperature of 60°C for 30-60 minutes.

-

Filtration: The mixture is filtered to separate the extract from the solid residue.

-

Solvent Evaporation: The filtrate is concentrated using a rotary evaporator under reduced pressure at 50°C to yield the crude extract.

-

Storage: The dried extract is stored in an airtight, light-protected container at 4°C.

// Nodes Start [label="Start: Powdered Psoralea\ncorylifolia seeds", shape=ellipse, fillcolor="#F1F3F4"]; AddSolvent [label="Add 70% Ethanol\n(1:15 g/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ultrasonication [label="Ultrasonication\n(400W, 60°C, 30-60 min)", fillcolor="#FBBC05"]; Filtration [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Rotary Evaporation\n(50°C)", fillcolor="#FBBC05"]; Storage [label="Store Dried Extract\n(4°C, dark, airtight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Crude Extract", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> AddSolvent; AddSolvent -> Ultrasonication; Ultrasonication -> Filtration; Filtration -> Evaporation; Evaporation -> Storage; Storage -> End; } caption { label = "General workflow for the extraction of neobavaisoflavone."; fontname = "Arial"; fontsize = 10; }

High-Performance Liquid Chromatography (HPLC) for Quantification

Method for determining the content of neobavaisoflavone:

-

Column: WondaSil® C18 (150.0 mm × 4.6 mm, 5 μm).

-

Mobile Phase: Gradient elution with 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 μL.

In Vitro Anti-inflammatory Activity Assay in RAW264.7 Macrophages

Protocol for assessing the anti-inflammatory effects of neobavaisoflavone:

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.

-

Cell Treatment: Cells are treated with lipopolysaccharide (LPS) (e.g., 62.5 ng/ml) and different concentrations of neobavaisoflavone (e.g., 0.01, 0.1, and 1 μM) for 24 hours.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Levels (IL-6, IL-1β, TNF-α): Quantified using ELISA kits.

-

Protein Expression (iNOS, COX-2): Determined by Western blotting.

-

-

Analysis of Signaling Pathways:

-

NF-κB and MAPK Activation: The phosphorylation of key proteins in these pathways (e.g., p65, ERK, JNK, p38) is assessed by Western blotting.

-

Quantitative Data Summary

Table 2: In Vitro Efficacy of Neobavaisoflavone

| Activity | Cell Line | Parameter | Value | Source |

| Anti-inflammatory | RAW264.7 | NO Production (ED50) | 25 μM | |

| RAW264.7 | IL-1β Production (ED50) | 23.11 μM | ||

| RAW264.7 | IL-6 Production (ED50) | 5.03 μM | ||

| RAW264.7 | IL-12p70 Production (ED50) | 5.26 μM | ||

| RAW264.7 | TNF-α Production (ED50) | 18.80 μM | ||

| Anti-cancer | LNCaP | Apoptosis with TRAIL (100 ng/ml) | 77.5% at 50 μM | |

| Enzyme Inhibition | Carboxylesterase 1 | Ki | 5.3 µM |

Conclusion

Neobavaisoflavone is a promising natural compound with a wide array of therapeutic potentials. Its well-characterized anti-inflammatory, anti-cancer, and anti-melanogenic activities, coupled with its effects on neuroprotection and bone metabolism, make it a compelling candidate for further investigation and drug development. The detailed mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB, MAPK, and Akt, provide a solid foundation for its exploration in various disease models. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the pharmacological profile of this multifaceted isoflavone.

References

A Technical Guide to the Anti-inflammatory Effects of Neobavaisoflavone: Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone is a prenylated isoflavone isolated from the fruits and seeds of Psoralea corylifolia L., a plant widely used in traditional medicine.[1][2][3][4] Preliminary in vitro studies have identified Neobavaisoflavone as a compound with significant anti-inflammatory properties.[1] This technical guide provides an in-depth summary of the current understanding of Neobavaisoflavone's anti-inflammatory effects, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage, a standard for in vitro inflammation studies.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Neobavaisoflavone exerts its anti-inflammatory effects primarily by suppressing two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, as they control the transcription and expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Attenuation of the NF-κB Signaling Pathway

In unstimulated cells, the NF-κB dimer (most commonly p50/p65) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.

Studies show that Neobavaisoflavone treatment significantly inhibits the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages. This action prevents the transcription of NF-κB-dependent pro-inflammatory genes, thereby reducing the overall inflammatory response.

Downregulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another cornerstone of the inflammatory signaling cascade. Following LPS stimulation, these kinases are activated through phosphorylation. Activated MAPKs then phosphorylate various downstream transcription factors, which in turn regulate the expression of inflammatory mediators like iNOS, COX-2, and TNF-α. Neobavaisoflavone has been demonstrated to significantly down-regulate the LPS-induced phosphorylation of p38, ERK, and JNK, thereby suppressing MAPK-mediated inflammation.

Quantitative Data Presentation

The efficacy of Neobavaisoflavone in inhibiting the production of key inflammatory mediators has been quantified in several studies. The following tables summarize the effective concentrations (ED₅₀) required to inhibit the production of various mediators by 50% in stimulated RAW264.7 macrophages.

Table 1: Inhibition of Reactive Species by Neobavaisoflavone

| Mediator | Stimulant | ED₅₀ Value (µM) | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS + IFN-γ | 25.0 |

| Reactive Oxygen Species (ROS) | PMA | 19.94 | |

Table 2: Inhibition of Pro-inflammatory Cytokines by Neobavaisoflavone

| Cytokine | Stimulant | ED₅₀ Value (µM) | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | LPS + IFN-γ | 5.03 | |

| Interleukin-12p40 (IL-12p40) | LPS + IFN-γ | 5.23 | |

| Interleukin-12p70 (IL-12p70) | LPS + IFN-γ | 5.26 | |

| Tumor Necrosis Factor-α (TNF-α) | LPS + IFN-γ | 18.80 |

| Interleukin-1β (IL-1β) | LPS + IFN-γ | 23.11 | |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of Neobavaisoflavone.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blot). They are pre-treated with various concentrations of Neobavaisoflavone (e.g., 0.01 µM to 100 µM) for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 62.5 ng/mL) for a duration of up to 24 hours.

Cell Viability Assays

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance is read on a microplate reader.

-

LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium. Increased LDH activity in the supernatant indicates compromised cell membrane integrity and cytotoxicity.

-

Results: Neobavaisoflavone has been shown to be non-toxic to RAW264.7 cells at concentrations up to 100 µM.

Nitric Oxide (NO) Production Assay

-

Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.

-

Method (Griess Assay): 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.

Cytokine Measurement

-

Principle: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant is quantified using sandwich ELISA.

-

Method (ELISA): Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody specific to the target cytokine. After incubation, a biotinylated detection antibody is added, followed by an enzyme-linked avidin-horseradish peroxidase conjugate. A substrate solution is then added to produce a colorimetric signal, the intensity of which is proportional to the amount of cytokine present.

Western Blot Analysis

-

Principle: This technique is used to detect the expression levels and phosphorylation status of specific proteins in cell lysates.

-

Method:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, iNOS, COX-2, and loading controls like β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of inflammatory mediators by neobavaisoflavone in activated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways [ijbms.mums.ac.ir]

Neobavaisoflavone as a Platelet Aggregation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone, a naturally occurring isoflavone found in plants such as Psoralea corylifolia, has been identified as a potential inhibitor of platelet aggregation. This document provides a comprehensive technical overview of the current understanding of neobavaisoflavone's role in modulating platelet function, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their uncontrolled activation can lead to pathological thrombus formation, contributing to cardiovascular diseases such as myocardial infarction and stroke. The exploration of natural compounds like neobavaisoflavone for their antiplatelet properties offers promising avenues for the development of novel antithrombotic therapies.

Quantitative Data on Antiplatelet Activity

While the inhibitory effect of neobavaisoflavone on platelet aggregation has been reported, specific quantitative data such as IC50 values are not extensively detailed in the currently available peer-reviewed literature. The primary research identifying its activity indicates inhibition against multiple agonists, but a comprehensive dose-response analysis is not provided.[1]

Table 1: Summary of Neobavaisoflavone's Inhibitory Effect on Platelet Aggregation

| Agonist | Species | Platelet Preparation | Observed Effect | Quantitative Data (IC50) | Reference |

| Arachidonic Acid | Rabbit | Washed Platelets | Inhibition | Not Reported | [1] |

| Collagen | Rabbit | Washed Platelets | Inhibition | Not Reported | [1] |

| Platelet-Activating Factor (PAF) | Rabbit | Washed Platelets | Inhibition | Not Reported | [1] |

Experimental Protocols

The following is a representative, detailed methodology for an in vitro platelet aggregation assay, based on standard protocols used for evaluating flavonoid compounds. This protocol can be adapted for testing the efficacy of neobavaisoflavone.

Preparation of Washed Rabbit Platelets

-

Blood Collection: Draw whole blood from the central ear artery of a rabbit into a syringe containing a 3.8% sodium citrate solution (9:1, blood to citrate ratio).

-

Centrifugation for Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Pelleting: Carefully transfer the PRP to a new tube and centrifuge at 1000 x g for 15 minutes to pellet the platelets.

-

Washing Buffer: Resuspend the platelet pellet in a Tyrode's buffer (pH 7.4) containing 0.35% bovine serum albumin and 1 mM EDTA.

-

Final Resuspension: Centrifuge the washed platelets at 1000 x g for 10 minutes and resuspend the pellet in Tyrode's buffer to a final concentration of 3 x 10⁸ platelets/mL.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrument Setup: Use a light transmission aggregometer, calibrating it with platelet-poor plasma (PPP) as 100% aggregation and washed platelet suspension as 0% aggregation.

-

Incubation: Pre-warm the washed platelet suspension (3 x 10⁸ platelets/mL) to 37°C for 2 minutes in the aggregometer cuvette with stirring.

-

Compound Addition: Add varying concentrations of neobavaisoflavone (or vehicle control) to the platelet suspension and incubate for a further 3 minutes.

-

Initiation of Aggregation: Induce platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or PAF).

-

Data Recording: Record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.

-

Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of neobavaisoflavone relative to the vehicle control.

Experimental workflow for in vitro platelet aggregation assay.

Signaling Pathways

The precise molecular mechanisms by which neobavaisoflavone inhibits platelet aggregation have not been fully elucidated in platelets. However, based on its known anti-inflammatory properties and the general mechanisms of flavonoids, several signaling pathways are likely involved.

Inhibition of the Arachidonic Acid Pathway

Flavonoids are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial for the production of pro-aggregatory molecules like thromboxane A2 (TXA2). By inhibiting these enzymes, neobavaisoflavone likely reduces the synthesis of TXA2, a potent platelet agonist.

Inhibition of the arachidonic acid pathway by neobavaisoflavone.

Modulation of Intracellular Signaling Cascades

Studies on other cell types have shown that neobavaisoflavone can suppress the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are also integral to platelet activation and signal amplification. It is plausible that neobavaisoflavone exerts its antiplatelet effect by interfering with these cascades, thereby reducing downstream events like granule secretion and integrin activation.

Modulation of MAPK and NF-κB signaling by neobavaisoflavone.

Conclusion and Future Directions

Neobavaisoflavone has demonstrated inhibitory activity against platelet aggregation induced by various agonists in preclinical studies.[1] The likely mechanisms of action involve the inhibition of the arachidonic acid pathway and the modulation of intracellular signaling cascades such as MAPK and NF-κB. However, to fully realize the therapeutic potential of neobavaisoflavone as an antiplatelet agent, further research is imperative.

Future studies should focus on:

-

Quantitative Efficacy: Determining the precise IC50 values of neobavaisoflavone against a panel of platelet agonists in both animal and human platelets.

-

Mechanism of Action: Elucidating the specific molecular targets of neobavaisoflavone within the platelet signaling network.

-

In Vivo Studies: Evaluating the antithrombotic efficacy and safety profile of neobavaisoflavone in animal models of thrombosis.

-

Structure-Activity Relationship: Investigating the structural features of neobavaisoflavone that are critical for its antiplatelet activity to guide the synthesis of more potent and selective analogs.

A deeper understanding of these aspects will be crucial for the development of neobavaisoflavone as a novel therapeutic agent for the prevention and treatment of thrombotic disorders.

References

Foundational Research on Neobavaisoflavone's Anti-Cancer Properties: A Technical Guide

This technical guide provides an in-depth overview of the foundational research concerning the anti-cancer properties of Neobavaisoflavone, a prenylflavonoid isolated from Psoralea corylifolia. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Quantitative Data Presentation

The anti-cancer efficacy of Neobavaisoflavone (NBIF) has been quantified across various cancer cell lines. The following tables summarize key findings related to its cytotoxic effects and its ability to induce apoptosis.

Table 1: Cytotoxicity of Neobavaisoflavone (IC50 Values) in Various Cell Lines

| Cell Line | Cancer Type | IC75 Value (µM) | Incubation Time | Reference |

| U-87 MG | Glioblastoma | 36.6 | 48 h | [1] |

| NHA | Normal Human Astrocytes | 96.3 | 48 h | [1] |

Note: A lower IC50/IC75 value indicates greater potency.

Table 2: Viability Reduction in Cancer Cells by Neobavaisoflavone

| Cell Line | Cancer Type | NBIF Concentration (µM) | % Reduction in Viability | Incubation Time | Reference |

| U-87 MG | Glioblastoma | 1 | ~12% | 48 h | [1] |

| U-87 MG | Glioblastoma | 100 | ~42% | 48 h | [1] |

| SW1783 | Anaplastic Astrocytoma | 10 | ~18% | 48 h | [2] |

Table 3: Enhancement of Apoptosis by Neobavaisoflavone

| Cell Line | Cancer Type | Treatment | % Apoptotic Cells | Reference |

| LNCaP | Prostate Cancer | 50 µM NBIF + 100 ng/ml TRAIL | 77.5 ± 0.5% | |

| SW1783 | Anaplastic Astrocytoma | 25 µM NBIF + 10 µM Etoposide | Increased by ~24% vs. Etoposide alone |

Core Anti-Cancer Mechanisms and Signaling Pathways

Neobavaisoflavone exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

2.1 Inhibition of the STAT3 Signaling Pathway

In non-small-cell lung cancer (NSCLC), Neobavaisoflavone has been shown to inhibit the STAT3 signaling pathway. This inhibition leads to the downregulation of downstream targets, including the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein BAX, ultimately inducing apoptosis.

2.2 Enhancement of TRAIL-Mediated Apoptosis

Neobavaisoflavone sensitizes cancer cells, particularly TRAIL-resistant types like certain prostate and glioma cells, to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis. It upregulates the expression of death receptor 5 (DR5), leading to enhanced activation of caspases 3, 8, and 9, and cleavage of Bid, thereby promoting the apoptotic cascade.

2.3 Regulation of the Tumor Microenvironment

In the context of lung cancer, a nanoemulsion formulation of Neobavaisoflavone (nano-Neo) was found to suppress tumor growth by regulating the tumor microenvironment. It achieves this by repressing the Transforming Growth Factor-β (TGF-β)/SMADs signaling pathway, which in turn reduces the deposition of the extracellular matrix (ECM). Furthermore, it improves the immune microenvironment by decreasing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while increasing natural killer (NK) cells and promoting the switch of M2 macrophages to the pro-inflammatory M1 phenotype.

2.4 Modulation of Other Key Signaling Pathways

Research also indicates that Neobavaisoflavone can interfere with other signaling pathways crucial for cancer cell survival and proliferation, such as:

-

PI3K/AKT and MAPK/ERK Pathways: Inhibition of these pathways contributes to reduced cell proliferation and survival.

-

NF-κB Signaling: Downregulation of the transcription factor NF-κB leads to a reduction in inflammation-driven cell proliferation and promotes cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the foundational research on Neobavaisoflavone.

3.1 Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of Neobavaisoflavone on cancer cell proliferation and survival.

-

Cell Lines:

-

Non-Small-Cell Lung Cancer: PC-9, H460, A549

-

Prostate Cancer: LNCaP

-

Glioblastoma/Astrocytoma: U-87 MG, U-373 MG, SW1783

-

Normal Control: Normal Human Astrocytes (NHA)

-

-

Methodology (MTT/WST-1 Assay):

-

Cell Seeding: Plate cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Neobavaisoflavone (e.g., 1 µM to 100 µM) for a specified duration (e.g., 48 hours).

-

Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. IC50 values are determined by plotting viability against concentration.

-

3.2 Apoptosis Detection via Annexin V-FITC Staining

This method is used to quantify the extent of apoptosis induced by Neobavaisoflavone.

-

Methodology:

-

Cell Treatment: Culture and treat cells with Neobavaisoflavone, alone or in combination with other agents (e.g., TRAIL), as described for viability assays.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

3.3 Western Blotting for Protein Expression Analysis

Western blotting is employed to investigate the effect of Neobavaisoflavone on the expression levels of key proteins within signaling pathways.

-

Methodology:

-

Protein Extraction: Treat cells with Neobavaisoflavone, then lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., P-STAT3, Bcl-2, BAX) overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

Neobavaisoflavone demonstrates significant anti-cancer properties across a range of cancer types through multiple mechanisms. Its ability to inhibit key oncogenic signaling pathways like STAT3 and PI3K/AKT, sensitize resistant cells to apoptosis-inducing agents like TRAIL, and modulate the tumor microenvironment highlights its potential as a promising candidate for further pre-clinical and clinical investigation. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this natural compound.

References

- 1. Neobavaisoflavone May Modulate the Activity of Topoisomerase Inhibitors towards U-87 MG Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Possible Neobavaisoflavone Chemosensitizing Properties towards Doxorubicin and Etoposide in SW1783 Anaplastic Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Potential of Neobavaisoflavone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Neobavaisoflavone is a prenylated isoflavone predominantly isolated from the seeds of Psoralea corylifolia L., a plant with a long history in traditional medicine.[1][2][3][4] This compound belongs to the flavonoid family, a class of natural products renowned for a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidative properties.[5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases. Neobavaisoflavone has emerged as a compound of interest for its potential to mitigate oxidative stress, making it a promising candidate for further investigation in drug development. This guide provides a comprehensive overview of the antioxidant potential of Neobavaisoflavone, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Quantitative Data on Antioxidant and Related Activities

The antioxidant capacity of Neobavaisoflavone has been quantified through various in vitro assays. The following tables summarize the key findings from published literature, providing a comparative view of its efficacy.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activities of Neobavaisoflavone

| Assay/Target Enzyme | IC50 / ED50 Value | Control/Reference | Source |

| DPPH Radical Scavenging | 125 µg/mL | Butyl hydroxytoluene (BHT) | |

| Acetylcholinesterase (AChE) Inhibition | 63.87 nM | - | |

| Butyrylcholinesterase (BuChE) Inhibition | 112.98 nM | - | |

| TNF-α Production Inhibition | 18.80 µM | - | |

| IL-12p40 Production Inhibition | 5.23 µM | - | |

| IL-12p70 Production Inhibition | 5.26 µM | - |

Table 2: Cellular Antioxidant Effects of Neobavaisoflavone in RAW264.7 Macrophages

| Effect | Stimulant | Concentration of NBIF | Key Findings | Source |

| Inhibition of Nitric Oxide (NO) Production | LPS (62.5 ng/ml) | 0.01, 0.1, 1 µM | Significantly inhibited NO production. | |

| Inhibition of ROS Production | LPS (62.5 ng/ml) | 0.01, 0.1, 1 µM | Significantly inhibited ROS production. | |

| Inhibition of ROS/RNS Production | LPS+IFN-γ or PMA | 1-100 µM | Significantly inhibited the production of ROS and RNS. | |

| Downregulation of iNOS and COX-2 | LPS (62.5 ng/ml) | 0.01, 0.1, 1 µM | Downregulated the protein expression of iNOS and COX-2. |

Mechanisms of Antioxidant Action

Neobavaisoflavone exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Direct Radical Scavenging

Computational studies have elucidated the direct radical-scavenging capabilities of Neobavaisoflavone. The primary mechanisms identified are:

-

Sequential Proton Loss Electron Transfer (SPLET): In aqueous (polar) environments, Neobavaisoflavone is predicted to be a highly effective scavenger of hydroperoxyl (HOO•) and nitrogen dioxide (NO2) radicals primarily through the SPLET mechanism.

-

Formal Hydrogen Transfer (FHT): In lipid (non-polar) media, it is expected to act as a moderate scavenger via the FHT mechanism.

The 14-OH group on the isoflavone structure is identified as the most probable site for free radical attack, contributing significantly to its scavenging activity.

Caption: Mechanism of DPPH radical scavenging by Neobavaisoflavone.

Modulation of Cellular Signaling Pathways

Neobavaisoflavone influences key signaling pathways involved in the cellular response to oxidative stress and inflammation.

3.2.1 Inhibition of NF-κB and MAPK Pathways Studies in LPS-stimulated RAW264.7 macrophages have shown that Neobavaisoflavone can suppress inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By down-regulating these pathways, Neobavaisoflavone reduces the production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and key inflammatory enzymes like iNOS and COX-2, which are also sources of ROS and RNS.

Caption: Inhibition of MAPK and NF-κB pathways by Neobavaisoflavone.

3.2.2 Nrf2-ARE Pathway Activation (Hypothesized) While direct evidence for Neobavaisoflavone is still emerging, flavonoids are well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is the master regulator of the cellular antioxidant response. It is hypothesized that Neobavaisoflavone, like other flavonoids, can induce the dissociation of Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and trigger the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Caption: Hypothesized activation of the Nrf2-ARE pathway by Neobavaisoflavone.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the antioxidant potential of Neobavaisoflavone.

Generic Experimental Workflow

The general process for evaluating antioxidant activity involves sample preparation, reaction with a radical source, and measurement of the reaction's endpoint or kinetics.

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The DPPH radical is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to a light yellow. The degree of discoloration is proportional to the antioxidant's scavenging ability.

-

Reagents and Materials:

-

Neobavaisoflavone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM (or similar concentration) working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.

-

Preparation of Test Samples: Prepare a stock solution of Neobavaisoflavone in methanol. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10 to 200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay Protocol (Microplate):

-

To appropriate wells, add 100 µL of the various concentrations of Neobavaisoflavone or the positive control.

-

Add 100 µL of methanol to a blank well.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all sample and control wells.

-

Add 100 µL of methanol to the blank well instead of the DPPH solution.

-

-

Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the sample.

-

Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ chromophore, which is a blue-green radical with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.

-

Reagents and Materials:

-

Neobavaisoflavone

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

-

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of Neobavaisoflavone and perform serial dilutions as described for the DPPH assay.

-

Assay Protocol:

-

Add 10 µL of the diluted sample or standard to a well of a 96-well plate.

-

Add 190-200 µL of the ABTS•+ working solution to each well.

-

Mix and incubate at room temperature for approximately 6-10 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: Human hepatocarcinoma (HepG2) cells are cultured and pre-loaded with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can permeate the cell membrane will inhibit the oxidation of DCFH, thus reducing fluorescence.

-

Reagents and Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

DCFH-DA probe

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator

-

Neobavaisoflavone

-

Positive control (e.g., Quercetin)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

-

-

Procedure:

-

Cell Seeding: Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black plate and incubate for 24 hours until confluent.

-

Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with medium containing various concentrations of Neobavaisoflavone or the positive control for 1-2 hours.

-

Probe Loading: Remove the treatment medium and add medium containing 25 µM DCFH-DA. Incubate for 60 minutes.

-

Induction of Oxidative Stress: Wash the cells again with PBS. Add a solution of AAPH (e.g., 600 µM) in PBS to all wells to induce ROS generation.

-

Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) from the fluorescence vs. time plot.

-

Calculate the CAA value: CAA unit = 100 - (AUC_sample / AUC_control) x 100.

-

Results are often expressed as micromoles of quercetin equivalents per micromole of the compound.

-

Conclusion

Neobavaisoflavone demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of key cellular pathways related to inflammation and oxidative stress. Quantitative data from DPPH assays confirm its scavenging ability, while cellular studies highlight its capacity to inhibit the production of ROS and RNS. Its action on the NF-κB and MAPK pathways underscores a dual anti-inflammatory and antioxidant role. The hypothesized activation of the Nrf2-ARE pathway presents a compelling area for future research to fully elucidate its cytoprotective mechanisms. The detailed protocols provided herein offer a robust framework for researchers to further investigate and validate the antioxidant properties of Neobavaisoflavone, paving the way for its potential development as a therapeutic agent against diseases rooted in oxidative stress.

References

- 1. Computational insights on the antioxidant, antinitrosant, and xanthine oxidase inhibitory capacities of neobavaisoflavone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neobavaisoflavone | C20H18O4 | CID 5320053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of Inflammatory Mediators by Neobavaisoflavone in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of inflammatory mediators by neobavaisoflavone in activated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Neuroprotective Effects of Neobavaisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neobavaisoflavone (NBIF), a flavonoid isolated from Psoralea corylifolia L., has emerged as a promising candidate for neuroprotective therapies.[1][2] Initial investigations, primarily centered around models of Alzheimer's disease (AD), indicate that NBIF confers significant neuroprotection by mitigating apoptosis, oxidative stress, and neuroinflammation.[1][3][4] The principal mechanism of action identified to date involves the upregulation of Sirtuin 1 (SIRT1) and the subsequent modulation of the STAT3/FOXO1 signaling pathway. This document provides a comprehensive overview of these preliminary findings, detailing the experimental protocols, quantitative results, and the underlying molecular pathways.

Mechanism of Action: The SIRT1-Mediated Pathway

Neobavaisoflavone's neuroprotective effects are predominantly attributed to its influence on the SIRT1 signaling cascade. In neurodegenerative conditions such as Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides triggers a cascade of detrimental events, including neuronal apoptosis, excessive oxidative stress, and chronic neuroinflammation.

NBIF intervenes in this process by upregulating the expression of SIRT1, a key protein in cellular regulation. Enhanced SIRT1 activity, in turn, inhibits the activation of STAT3 (Signal Transducer and Activator of Transcription 3) and reduces the expression of FOXO1 (Forkhead box protein O1). The modulation of this pathway disrupts the downstream inflammatory and apoptotic signaling, thereby preserving neuronal integrity and function.

The proposed signaling pathway is as follows:

Caption: Proposed SIRT1-mediated signaling pathway of Neobavaisoflavone.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vivo and in vitro studies on Neobavaisoflavone.

Table 1: In Vivo Efficacy in Aβ₂₅₋₃₅-Induced Mouse Model of AD

| Parameter | Control Group (Aβ₂₅₋₃₅) | NBIF-L (15 mg/kg/day) | NBIF-H (30 mg/kg/day) | Donepezil (10 mg/kg/day) | Key Findings | Citation |

| Cognitive Function | Significant learning and memory deficits | Ameliorated | Ameliorated (more effective than NBIF-L) | Ameliorated | NBIF improved cognitive performance. | |

| Apoptosis Markers | Increased apoptosis, Caspase-3, Caspase-9 | Reduced | Reduced (more effective than NBIF-L) | Reduced | NBIF reversed the increase in apoptotic markers. | |

| Oxidative Stress | Increased ROS and MDA levels | Reduced | Reduced (more effective than NBIF-L) | Reduced | NBIF mitigated oxidative stress. | |

| Antioxidant Enzymes | Decreased T-SOD and GSH-Px | Upregulated | Upregulated (more effective than NBIF-L) | Upregulated | NBIF boosted endogenous antioxidant defenses. | |

| SIRT1 Expression | Decreased | Upregulated | Upregulated | - | NBIF upregulated the key target protein SIRT1. | |

| p-STAT3/FOXO1 | Increased | Reduced | Reduced | - | NBIF reduced the expression of downstream targets. |

Table 2: In Vitro Neuroprotective Effects

| Cell Line | Insult | NBIF Treatment | Outcome | Key Findings | Citation |

| N9 Microglial Cells | Aβ₂₅₋₃₅ | Pre-treatment | Reduced inflammatory response | NBIF's protective effect is mediated by SIRT1. | |

| N2a-APP695 Cells | Aβ₂₅₋₃₅ | Pre-treatment | Reduced apoptosis and protein markers | Silencing SIRT1 abrogated the protective effects of NBIF. | |

| BV-2 Microglial Cells | LPS (1 µg/mL) | Pre-treatment | Inhibition of NO production | NBIF exhibits anti-neuroinflammatory properties. | |

| RAW264.7 Macrophages | LPS (62.5 ng/ml) | 0.01, 0.1, and 1 µM | Inhibition of NO, ROS, IL-6, IL-1β, TNF-α | NBIF suppresses NF-κB and MAPKs signaling. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

In Vivo Alzheimer's Disease Mouse Model

This protocol outlines the methodology used to assess the neuroprotective effects of NBIF in a chemically-induced mouse model of AD.

Caption: Workflow for the in vivo assessment of Neobavaisoflavone.

-

Animal Model Creation : An Alzheimer's disease model was established in mice through intracerebroventricular (icv) injection of Aβ₂₅₋₃₅ peptides (200 μM).

-

Grouping and Administration : Mice were divided into several groups: a sham-operated group, a model group, a positive control group receiving Donepezil (10 mg/kg/day), and two experimental groups receiving low-dose (NBIF-L, 15 mg/kg/day) and high-dose (NBIF-H, 30 mg/kg/day) Neobavaisoflavone. Treatments were administered orally for four weeks.

-

Endpoint Analysis : Following the treatment period, a battery of tests was conducted. This included behavioral assessments to measure learning and memory, histopathological examination of hippocampal tissue, and biochemical assays to quantify markers of apoptosis, oxidative stress, inflammation, and key proteins in the SIRT1 pathway (SIRT1, p-STAT3, FOXO1).

In Vitro Mechanistic Studies

To elucidate the cellular mechanisms, in vitro experiments were performed using neuronal and microglial cell lines.

-

Cell Culture and Treatment :

-

N9 and N2a-APP695 cells : These cell lines were utilized to investigate the direct effects of NBIF on neuronal cells under Aβ₂₅₋₃₅-induced stress.

-

BV-2 and RAW264.7 cells : These microglial and macrophage cell lines were used to study the anti-inflammatory properties of NBIF in response to lipopolysaccharide (LPS) stimulation.

-

-

SIRT1 Silencing : To confirm the role of SIRT1, gene silencing experiments were conducted. Transfection was used to reduce SIRT1 expression in N9 and N2a-APP695 cells prior to NBIF and Aβ₂₅₋₃₅ treatment.

-

Biochemical Analysis :

-

Inflammatory Markers : The production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) was measured using Griess reagent, flow cytometry, and ELISA.

-

Protein Expression : Western blotting was employed to analyze the expression levels of key signaling proteins, including iNOS, COX-2, and components of the MAPK and NF-κB pathways.

-

Future Directions and Conclusion

The initial investigations into Neobavaisoflavone have laid a strong foundation for its development as a neuroprotective agent. The compound demonstrates a multi-faceted mechanism of action, targeting key pathological features of neurodegenerative diseases like Alzheimer's. Its ability to modulate the SIRT1 pathway, thereby reducing neuroinflammation, oxidative stress, and apoptosis, is particularly noteworthy.

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies to optimize dosage and delivery.

-

Evaluation in other neurodegenerative models, such as Parkinson's disease.

-

Long-term safety and efficacy studies.

-

Further elucidation of downstream targets and potential off-target effects.

References

- 1. Neobavaisoflavone Ameliorates Memory Deficits and Brain Damage in Aβ25‐35‐Induced Mice by Regulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neobavaisoflavone Ameliorates Memory Deficits and Brain Damage in Aβ25-35-Induced Mice by Regulating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Pharmacology of Neobavaisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract